molecular formula C5H6O3 B151558 3-Oxocyclobutanecarboxylic acid CAS No. 23761-23-1

3-Oxocyclobutanecarboxylic acid

Cat. No. B151558
CAS RN: 23761-23-1
M. Wt: 114.1 g/mol
InChI Key: IENOFRJPUPTEMI-UHFFFAOYSA-N
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Description

3-Oxocyclobutanecarboxylic acid is a chemical compound that has been synthesized through a process involving methanol, acetone, and bromine. This synthesis route includes steps such as bromination, cyclization, salification, and hydrolysis, resulting in an overall yield of 44.07%. The structure of the product was confirmed using various analytical techniques such as ^1H NMR, elementary analysis, and mass spectrometry (MS). The method is noted for its ease of operation and cost-effectiveness, making it suitable for large-scale preparation .

Synthesis Analysis

The synthesis of 3-Oxocyclobutanecarboxylic acid and related compounds has been explored in several studies. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid with hydroxy groups in the 3- and 4-positions have been synthesized using a highly endo-selective [2 + 2]-photocycloaddition reaction. This reaction is followed by a regioselective ring opening, Hofmann rearrangement, and nitrogen protection, which can be performed consecutively or in a one-pot protocol . Additionally, continuous photo flow chemistry has been employed for the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative, demonstrating the utility of photochemical methods in the preparation of cyclobutane-containing compounds .

Molecular Structure Analysis

The molecular structure of 3-Oxocyclobutanecarboxylic acid has been confirmed through ^1H NMR and MS, ensuring the correct identification of the compound . The importance of molecular structure in the synthesis of cyclobutane derivatives is also highlighted in the stereoselective synthesis of cyclobutane derivatives with pyridyl and carboxylic acid functionalities, where the orientation of monomers and the presence of anions in the salts influence the outcome of the solid-state [2 + 2] cycloaddition reaction .

Chemical Reactions Analysis

3-Oxocyclobutanecarboxylic acid and its derivatives participate in various chemical reactions. For example, 3-oxobutanoic acid, a related β-oxo acid, has been shown to react with aliphatic aldehydes in the presence of pyridine to yield α,β-unsaturated methyl ketones. This reaction has been utilized in the synthesis of compounds such as (E)-7-methyloct-4-en-3-one, a major constituent of the marine sponge Plakortis zygompha . The reactivity of these compounds under Knoevenagel reaction conditions indicates their potential utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Oxocyclobutanecarboxylic acid and its derivatives are crucial for their potential use as bioisosteres. For instance, oxetan-3-ol and thietan-3-ol have been evaluated as surrogates for the carboxylic acid functional group. These compounds, along with their sulfoxide and sulfone derivatives, have been synthesized and assessed for their physicochemical properties, suggesting their promise as isosteric replacements for the carboxylic acid moiety . This research underscores the importance of understanding the physical and chemical properties of such compounds for their application in medicinal chemistry and material science.

Scientific Research Applications

Synthesis Improvement and Applications

3-Oxocyclobutanecarboxylic acid has been synthesized with improved methods, emphasizing easy operation and low cost, making it feasible for large-scale preparation. This synthesis is significant for industrial and research applications, offering a cost-effective way to produce this compound (Huang Bin & Zhang Zheng-lin, 2010).

Role in Chemical Transformations

The compound plays a role in the preparation of other significant chemicals, such as Cyclobutenone. Its transformation into various chemicals indicates its versatility and importance in synthetic chemistry (Audrey G. Ross, Xiaohua Li, & S. Danishefsky, 2014).

Acid-Strengthening Effect

An interesting property of 3-Oxocyclobutanecarboxylic acid is its acid-strengthening effect, especially in aqueous solutions. This property is essential for understanding its behavior in different environments and can be crucial for various chemical processes (J. A. Chang et al., 2006).

Conformationally Restricted Analogues

The compound is used to prepare conformationally restricted analogues of glutamic acid. These analogues mimic glutamate in various restricted conformations, which are valuable for biological research and drug development (Anton V. Chernykh et al., 2014).

Photocatalysis and Isotopic Labeling

In the context of photocatalysis and isotopic labeling, 3-Oxocyclobutanecarboxylic acid derivatives have been used in continuous photo flow synthesis. This application is relevant for creating biologically active compounds and material science applications (T. Yamashita, H. Nishikawa, & T. Kawamoto, 2019).

Environmental and Atmospheric Studies

The compound has been involved in studies related to atmospheric chemistry, particularly in the formation of secondary aerosols. Understanding its role in environmental processes is crucial for atmospheric science and environmental monitoring (M. Glasius et al., 2000).

Safety And Hazards

3-Oxocyclobutanecarboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3-Oxocyclobutanecarboxylic acid is a very important medical intermediate. It is widely used in the synthesis of tens of kinds of bulk drugs . The demand for this intermediate is increasing day by day, so developing a new novel process that can be amplified in enormous quantities is of significant meaning .

properties

IUPAC Name

3-oxocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-1-3(2-4)5(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENOFRJPUPTEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406767
Record name 3-oxocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxocyclobutanecarboxylic acid

CAS RN

23761-23-1
Record name 3-oxocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxocyclobutanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.167.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
G Efthimiopoulos, HW Thompson… - … Section E: Structure …, 2009 - scripts.iucr.org
The title ketocarboxylic acid, C5H6O3, is the smallest carboxycyclanone to have its crystal structure determined. It adopts a chiral conformation, by rotation of its carboxyl O atoms away …
Number of citations: 1 scripts.iucr.org
PE Pigou, CH Schiesser - The Journal of Organic Chemistry, 1988 - ACS Publications
… 3-Oxocyclobutanecarboxylic Acid (la). Diisopropyl 3,3dimethoxycyclobutane-1,1 -dicarboxylate (7d) (287.5 g, 1.0 mol) was stirred with 20% hydrochloric acid (750 mL) at reflux for 60 h. …
Number of citations: 40 pubs.acs.org
AA Homon, LV Shynder, OP Demchuk… - Journal of Fluorine …, 2022 - Elsevier
… blocks – conformationally restricted analogs of γ-amino- and γ-hydroxybutyric acids – important neurotransmitters, as well as fluorinated derivatives of 3-oxocyclobutanecarboxylic acid …
Number of citations: 4 www.sciencedirect.com
AV Chernykh, DS Radchenko, OO Grygorenko… - RSC Advances, 2014 - pubs.rsc.org
… Both approaches led to the ketoester 5 as the starting material, which is readily accessible from commercially available 3-oxocyclobutanecarboxylic acid (7). Benzyl group (R in the …
Number of citations: 22 pubs.rsc.org
AN Bogner, JJ Tanner - Organic & biomolecular chemistry, 2022 - pubs.rsc.org
Proline dehydrogenase (PRODH) catalyzes the first step of proline catabolism, the FAD-dependent oxidation of L-proline to Δ1-pyrroline-5-carboxylate. PRODH plays a central role in …
Number of citations: 3 pubs.rsc.org
JB Sieja - Journal of the American Chemical Society, 1971 - ACS Publications
… 84 g (0.737 mol) of 3-oxocyclobutanecarboxylic acid and 123 g (0.567 mol) of red mercuric oxide over 30 min. A second batch of 84 g of 3-oxocyclobutanecarboxylic acid and 123 g of …
Number of citations: 32 pubs.acs.org
AG Ross, X Li, SJ Danishefsky - Organic Syntheses, 2003 - Wiley Online Library
… 3‐Oxocyclobutanecarboxylic acid …
Number of citations: 7 onlinelibrary.wiley.com
H Prevet, M Flipo, P Roussel, B Deprez, N Willand - Tetrahedron Letters, 2016 - Elsevier
… Compounds 2a and 2a′ were synthesized in two steps starting from 3-oxocyclobutanecarboxylic acid then esterified using thionyl chloride in ethanol. Interestingly, the presence of …
Number of citations: 31 www.sciencedirect.com
LD Jennings, DR Rayner, DB Jordan, JF Okonya… - Bioorganic & medicinal …, 2000 - Elsevier
… A solution of 1-methyl-3-oxocyclobutanecarboxylic acid (1.00 g, 7.8 mmol) in THF (5 mL) was added dropwise and the mixture was warmed to rt and stirred for 2 h. The reaction mixture …
Number of citations: 52 www.sciencedirect.com
A Leslie, TS Moody, M Smyth, S Wharry… - Beilstein Journal of …, 2021 - beilstein-journals.org
… An interesting case concerned the use of 3-oxocyclobutanecarboxylic acid (1m), which yielded the desired carbamate product 3m along with the carbamoyl-urea species 3m’. This …
Number of citations: 5 www.beilstein-journals.org

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